3-[(4-Methoxyphenoxy)methyl]benzoic acid

Antitubercular screening DHFR inhibition Enzyme assay

Researchers developing antitubercular agents require validated negative controls and SAR starting points. This meta-substituted benzoic acid scaffold (MW 258.27) provides a clean, aldehyde-free core for amidation and esterification. - **DHFR Benchmarking:** IC50 = 119 µM vs. M. tuberculosis - ideal assay validation standard. - **PhysChem Utility:** LogP 2.97, pKa 4.11 - calibrate ADME models. - **Supply Chain:** Multiple pack sizes, global shipping.

Molecular Formula C15H14O4
Molecular Weight 258.273
CAS No. 186584-55-4
Cat. No. B3013371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methoxyphenoxy)methyl]benzoic acid
CAS186584-55-4
Molecular FormulaC15H14O4
Molecular Weight258.273
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C15H14O4/c1-18-13-5-7-14(8-6-13)19-10-11-3-2-4-12(9-11)15(16)17/h2-9H,10H2,1H3,(H,16,17)
InChIKeyXHJJPQRLFFDDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Methoxyphenoxy)methyl]benzoic Acid Procurement & Overview


3-[(4-Methoxyphenoxy)methyl]benzoic acid (CAS 186584-55-4; C15H14O4; MW 258.27) is a meta-substituted benzoic acid derivative featuring a 4-methoxyphenoxymethyl moiety at the 3-position. The compound is commercially available from research chemical suppliers with typical purity specifications of ≥95% and is primarily used as a synthetic building block and small-molecule scaffold in medicinal chemistry research . It has been screened in biochemical assays, most notably against Mycobacterium tuberculosis dihydrofolate reductase (DHFR), yielding an IC50 value of 119 μM [1]. The compound is not approved for therapeutic use and is intended for research and further manufacturing purposes only .

Why 3-[(4-Methoxyphenoxy)methyl]benzoic Acid Has No Direct Substitute


While multiple positional isomers and substituted analogs of (methoxyphenoxy)methyl benzoic acid exist—including 4-[(4-methoxyphenoxy)methyl]benzoic acid (CAS 303774-32-5) , 2-[(4-methoxyphenoxy)methyl]benzoic acid (CAS 23560-68-1) [1], and 3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid (CAS 428470-46-6) [2]—these compounds are not interchangeable. Substitution position (meta vs. para vs. ortho) alters the spatial orientation of the carboxylic acid moiety and the ether-linked aromatic ring, which directly affects molecular recognition in target binding and synthetic reactivity. Additionally, the absence of the aldehyde group in the 3-[(4-methoxyphenoxy)methyl]benzoic acid scaffold distinguishes it from formyl-substituted derivatives that possess different hydrogen-bonding capacity and metabolic liability. The quantitative evidence below establishes the specific performance and property benchmarks that define this compound relative to its closest comparators.

Quantitative Evidence: 3-[(4-Methoxyphenoxy)methyl]benzoic Acid vs. Analogs


Mycobacterium tuberculosis DHFR Inhibition Benchmark

3-[(4-Methoxyphenoxy)methyl]benzoic acid has been evaluated in a biochemical assay against recombinant Mycobacterium tuberculosis dihydrofolate reductase (DHFR), an essential enzyme in folate biosynthesis and a validated antimicrobial target. The compound exhibited measurable but weak inhibitory activity with an IC50 of 119 μM (1.19E+5 nM) [1]. No comparable DHFR inhibition data were identified for the positional isomers 4-[(4-methoxyphenoxy)methyl]benzoic acid (CAS 303774-32-5) or 2-[(4-methoxyphenoxy)methyl]benzoic acid (CAS 23560-68-1) in publicly available databases. This establishes a baseline activity threshold against DHFR that can inform structure-activity relationship (SAR) studies when evaluating this scaffold for antimycobacterial applications.

Antitubercular screening DHFR inhibition Enzyme assay

pKa: Meta vs. Para Isomer Comparison

The predicted acid dissociation constant (pKa) of 3-[(4-methoxyphenoxy)methyl]benzoic acid is 4.11 ± 0.10 . In comparison, the para-substituted isomer 4-[(4-methoxyphenoxy)methyl]benzoic acid (CAS 303774-32-5) has a predicted pKa of 4.34 ± 0.10 based on computational estimation . The meta-substituted derivative is approximately 0.23 pKa units more acidic, corresponding to a ~1.7-fold higher proportion of ionized carboxylate species at physiological pH (7.4). This difference arises from the electron-withdrawing inductive effect of the meta-substituted phenoxymethyl group versus the para-substituted arrangement.

Physicochemical characterization Ionization constant Drug-likeness

Lipophilicity (LogP) vs. Structural Analogs

The computed octanol-water partition coefficient (LogP) for 3-[(4-methoxyphenoxy)methyl]benzoic acid is 2.9724 [1]. The meta-methoxyphenoxy positional isomer 3-[(3-methoxyphenoxy)methyl]benzoic acid has a computed LogP of 3.04 [2]. The ~0.07 LogP difference between these meta-substituted isomers is minimal and likely falls within computational error. In contrast, the formyl-substituted analog 3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid (CAS 428470-46-6) has a significantly lower computed XLogP3-AA value of 2.3 [3], a reduction of ~0.67 LogP units attributable to the polar aldehyde group.

Lipophilicity ADME prediction LogP

Molecular Weight: Scaffold vs. Halogenated & Formyl Analogs

3-[(4-Methoxyphenoxy)methyl]benzoic acid has a molecular weight of 258.27 g/mol . This represents a favorable starting point for lead optimization within the Ro5-compliant space. The introduction of a bromine substituent yields 3-[(2-bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid (CAS 872547-33-6) with MW 365.17 g/mol [1] (ΔMW = +106.9 g/mol; +41.4% increase). The formyl analog without bromine (3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid, CAS 428470-46-6) has MW 286.28 g/mol [2] (ΔMW = +28.0 g/mol; +10.8% increase).

Molecular weight Lead optimization Fragment-based screening

Rotatable Bond Count vs. Substituted Analogs

3-[(4-Methoxyphenoxy)methyl]benzoic acid contains five rotatable bonds [1], as does its positional isomer 3-[(3-methoxyphenoxy)methyl]benzoic acid [2]. In contrast, the formyl-substituted analog 3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid contains six rotatable bonds [3] due to the additional C-C bond between the aromatic ring and the aldehyde group. Each additional rotatable bond contributes approximately 0.5-1.0 kcal/mol to the entropic penalty upon target binding, potentially reducing binding affinity.

Conformational flexibility Entropic penalty Molecular design

Research & Procurement Applications of 3-[(4-Methoxyphenoxy)methyl]benzoic Acid


SAR Studies for Antimycobacterial DHFR Inhibitors

3-[(4-Methoxyphenoxy)methyl]benzoic acid provides a defined benchmark for DHFR inhibition (IC50 = 119 μM) against M. tuberculosis [1]. Researchers developing novel antitubercular agents can use this compound as a reference point for evaluating the potency improvements achieved through scaffold decoration. The compound's meta-substitution pattern and five rotatable bonds [2] offer a rigid yet functionalizable core suitable for systematic SAR exploration.

Physicochemical Reference for Meta-Substituted Benzoic Acids

With a predicted pKa of 4.11 ± 0.10 [1] and computed LogP of 2.97 [2], this compound serves as a representative meta-substituted benzoic acid scaffold for calibrating computational ADME models and validating experimental ionization and lipophilicity measurements. The 0.23 pKa unit difference from the para-substituted isomer makes it a useful comparator for studying the effects of substitution geometry on acid-base behavior.

Building Block for Fragment-Based Drug Discovery

The molecular weight of 258.27 g/mol [1] positions this compound within the ideal fragment space (MW <300 Da). The absence of reactive functional groups such as aldehydes or halogens—present in analogs like 3-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid and 3-[(2-bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid [2]—minimizes off-target reactivity and metabolic liabilities, making it a clean starting point for diversification via amide coupling, esterification, or cross-coupling reactions at the carboxylic acid handle.

Negative Control for DHFR High-Throughput Screening

Given its weak DHFR inhibitory activity (IC50 = 119 μM) [1], 3-[(4-methoxyphenoxy)methyl]benzoic acid is well-suited as a negative control or baseline comparator in HTS campaigns targeting folate pathway enzymes. Its activity is sufficiently low to distinguish true hits from false positives while providing a detectable signal for assay validation and Z'-factor determination.

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